![molecular formula C13H18O2Si B12602360 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol CAS No. 918495-60-0](/img/structure/B12602360.png)
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a trimethylsilyl-propynyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Propargylation: The methoxylated phenol is then subjected to a propargylation reaction using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Tetrabutylammonium fluoride in a polar aprotic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: Lacks the trimethylsilyl-propynyl group, making it less reactive in certain chemical reactions.
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]phenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-propynylphenol: Lacks the trimethylsilyl group, making it less stable under certain conditions.
Uniqueness
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is unique due to the presence of both the methoxy and trimethylsilyl-propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
918495-60-0 |
|---|---|
Molekularformel |
C13H18O2Si |
Molekulargewicht |
234.37 g/mol |
IUPAC-Name |
4-methoxy-2-(3-trimethylsilylprop-2-ynyl)phenol |
InChI |
InChI=1S/C13H18O2Si/c1-15-12-7-8-13(14)11(10-12)6-5-9-16(2,3)4/h7-8,10,14H,6H2,1-4H3 |
InChI-Schlüssel |
YIGAJAINPSHNDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


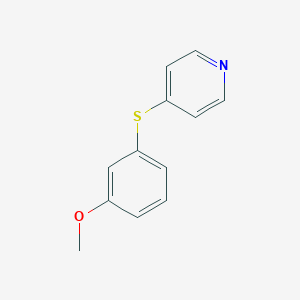
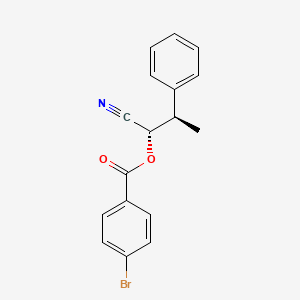
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)

![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
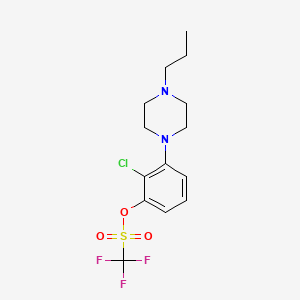
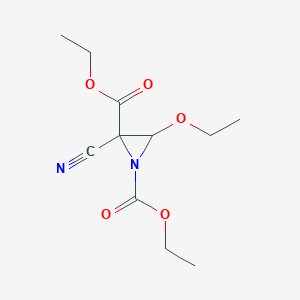
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
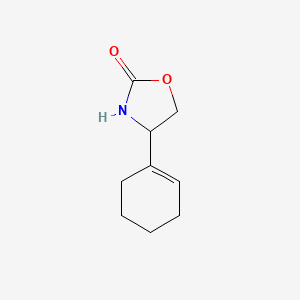
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)


![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)

